riboflavin 5'-phosphate sodium anhydrous

Overview

Description

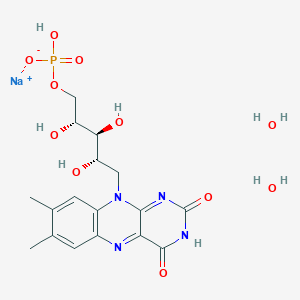

Riboflavin 5’-phosphate sodium, also known as flavin mononucleotide, is a derivative of riboflavin (vitamin B2). It is a water-soluble compound that plays a crucial role in various biological processes. Riboflavin 5’-phosphate sodium is primarily used as a coenzyme in numerous oxidative enzymes, including NADH dehydrogenase, and functions as a prosthetic group in biological blue-light photoreceptors .

Preparation Methods

Historical Context and Challenges in FMN-Na Synthesis

FMN-Na synthesis has evolved significantly since its first isolation in the 1930s. Early methods relied on enzymatic phosphorylation, which offered limited yields and scalability . Chemical phosphorylation using phosphorus oxychloride (POCl₃) emerged as a viable alternative but faced challenges in regioselectivity and purification. Traditional processes required a 20-fold molar excess of POCl₃, generating hazardous waste and necessitating complex purification to meet pharmacopeial standards . Modern methods prioritize solvent selection, stoichiometric optimization, and streamlined hydrolysis to address these issues.

Chemical Phosphorylation Methods

Lactone Solvent-Based Synthesis (EP0417604A2)

This European patent (1995) outlines an optimized process using γ-butyrolactone as the solvent, which enhances selectivity for the 5'-position and reduces environmental impact .

Reaction Conditions

-

Solvent: γ-butyrolactone, γ-decalactone, or γ-valerolactone.

-

Phosphorylation Agent: 1.2–3.0 mol POCl₃ per mole of riboflavin.

-

Temperature: 20–50°C (optimal: 30–35°C).

-

Reaction Time: 15–60 minutes.

Hydrolysis and Neutralization

-

Hydrolysis is performed by introducing steam and water (30–50 mol per riboflavin) at 85–95°C for 5–20 minutes .

-

Neutralization with NaOH at 30–40°C adjusts the pH to 5.5–6.0, yielding FMN-Na directly without extensive purification .

Advantages

-

Reduced Byproducts: Final product contains <6% unreacted riboflavin and 75–80% FMN-Na .

-

Low Toxicity: γ-butyrolactone is metabolized to CO₂, minimizing environmental hazards .

-

Scalability: Suitable for low-quality riboflavin feedstocks, reducing production costs .

Acetonitrile-Pyridine Catalyzed Synthesis (CN103435651A)

This Chinese patent (2013) employs acetonitrile and pyridine to facilitate esterification, followed by acid hydrolysis and crystallization .

Reaction Conditions

-

Solvent: Acetonitrile.

-

Catalyst: Pyridine.

-

Phosphorylation Agent: POCl₃ (exact molar ratio unspecified).

-

Temperature: 15°C.

-

Reaction Time: 16 hours.

Hydrolysis and Crystallization

-

Hydrolysis with HCl acidification, followed by NaOH neutralization.

Advantages

-

High Yield: Claims high yield without specifying numerical values .

-

Simplified Purification: Utilizes filtration and crystallization instead of column chromatography .

Comparative Analysis of Methods

| Parameter | Lactone Method (EP0417604A2) | Acetonitrile Method (CN103435651A) |

|---|---|---|

| Solvent | γ-butyrolactone | Acetonitrile |

| Catalyst | None | Pyridine |

| POCl₃ Molar Ratio | 1.2–3.0 | Not specified |

| Temperature | 20–50°C | 15°C |

| Reaction Time | 15–60 minutes | 16 hours |

| Hydrolysis | Steam/water at 85–95°C | Acid/NaOH neutralization |

| Purification | Direct precipitation | Crystallization at 5°C |

| Purity | 75–80% FMN-Na, <6% riboflavin | Not specified |

Critical Evaluation of Methodologies

Selectivity and Byproduct Formation

The lactone method’s use of γ-butyrolactone suppresses riboflavin-4',5'-cyclophosphate formation, a common byproduct in polar solvents . In contrast, the acetonitrile method’s lower temperature may reduce side reactions but requires prolonged reaction times .

Environmental and Economic Considerations

γ-butyrolactone’s low toxicity and biodegradability make it preferable to acetonitrile, which requires careful handling due to flammability and toxicity . However, the acetonitrile method’s crystallization step may improve product uniformity.

Industrial Scalability

The lactone method’s short reaction time (30–60 minutes) and compatibility with low-quality riboflavin make it ideal for large-scale production . The acetonitrile method’s 16-hour reaction time limits throughput despite its simplicity .

Quality Control and Pharmacopeial Standards

Both methods emphasize pH control during hydrolysis and neutralization to prevent degradation. The lactone method’s direct precipitation meets USP/EP purity criteria without additional steps, whereas the acetonitrile method relies on crystallization for refinement .

Chemical Reactions Analysis

Types of Reactions

Riboflavin 5’-phosphate sodium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form flavin adenine dinucleotide (FAD).

Reduction: It can be reduced to form flavin mononucleotide hydroquinone (FMNH2).

Hydrolysis: The phosphate group can be hydrolyzed under acidic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

Hydrolysis: Acidic conditions, typically with hydrochloric acid, facilitate the hydrolysis of the phosphate group.

Major Products

Oxidation: Flavin adenine dinucleotide (FAD).

Reduction: Flavin mononucleotide hydroquinone (FMNH2).

Hydrolysis: Riboflavin and inorganic phosphate.

Scientific Research Applications

Biochemical Role

Coenzyme Functionality

Riboflavin 5'-phosphate sodium serves as a coenzyme for several oxidative enzymes, including:

- NADH Dehydrogenase : Involved in the electron transport chain, crucial for ATP production.

- Nitric Oxide Synthase : Plays a role in the synthesis of nitric oxide, a signaling molecule.

- Other Oxidoreductases : Participates in various redox reactions essential for cellular metabolism .

Nutritional Applications

Animal Feed Supplementation

Riboflavin 5'-phosphate sodium is utilized as an additive in animal feed to ensure adequate vitamin B2 intake. Studies have demonstrated its efficacy when administered through drinking water, effectively covering the nutritional requirements of livestock .

- Stability and Efficacy : Research indicates that riboflavin 5'-phosphate sodium maintains stability in various conditions, showing less than 5% loss over six months at controlled temperatures and humidity levels .

Food Additive

Regulatory Status and Safety

Riboflavin 5'-phosphate sodium is authorized as a food additive (E 101(ii)) in the European Union. The European Food Safety Authority (EFSA) has evaluated its safety, concluding that it does not pose significant health risks when used at current authorized levels .

- Absorption and Metabolism : Upon ingestion, riboflavin 5'-phosphate sodium is rapidly dephosphorylated to free riboflavin in the intestinal mucosa and metabolized through normal pathways .

Research Applications

Substrate for Enzyme Studies

In laboratory settings, riboflavin 5'-phosphate sodium is employed as a substrate to study enzyme kinetics and specificity. It facilitates research on FMN phosphohydrolases and molecular sensing mechanisms involving riboswitches .

- Photoinitiator in Polymerization : It is also used as a photoinitiator for polymerization processes in gel electrophoresis applications .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Biochemistry | Coenzyme for NADH dehydrogenase and other enzymes | Essential for ATP production |

| Animal Nutrition | Feed additive for livestock | Effective when added to drinking water |

| Food Industry | Authorized food additive (E 101(ii)) | Safe at current usage levels |

| Scientific Research | Substrate for enzyme studies | Useful for studying enzyme kinetics |

| Polymer Chemistry | Photoinitiator for polymerization | Facilitates gel electrophoresis |

Case Study 1: Nutritional Efficacy in Poultry

A study conducted on poultry demonstrated that supplementation with riboflavin 5'-phosphate sodium improved growth rates and overall health metrics compared to control groups lacking this nutrient. The findings support its use as an essential dietary supplement in animal husbandry.

Case Study 2: Stability Assessment

Research assessing the stability of riboflavin 5'-phosphate sodium under various storage conditions found that it retains over 90% of its potency after six months at room temperature, indicating its suitability for long-term storage in animal feed formulations.

Mechanism of Action

Riboflavin 5’-phosphate sodium exerts its effects by acting as a coenzyme for flavoprotein enzymes. It participates in redox reactions by facilitating the transfer of electrons. The compound plays a role in the activation of pyridoxine and the conversion of tryptophan to niacin. It also generates singlet oxygen in corneal collagen cross-linking, which helps in the treatment of keratoconus .

Comparison with Similar Compounds

Riboflavin 5’-phosphate sodium is unique compared to other similar compounds due to its specific role as a coenzyme in oxidative enzymes and its use in photodynamic therapy. Similar compounds include:

Flavin adenine dinucleotide (FAD): Another derivative of riboflavin that functions as a coenzyme in various redox reactions.

Flavin mononucleotide hydroquinone (FMNH2): The reduced form of riboflavin 5’-phosphate sodium

Riboflavin 5’-phosphate sodium stands out due to its higher solubility and stability compared to riboflavin, making it more suitable for certain applications .

Biological Activity

Riboflavin 5'-phosphate sodium anhydrous, also known as flavin mononucleotide (FMN), is a vital coenzyme in various biological processes. It is the phosphorylated form of riboflavin (vitamin B2) and plays a critical role in energy metabolism, acting as a cofactor for numerous oxidative enzymes. This article explores its biological activity, mechanisms, applications, and relevant research findings.

- Chemical Formula : CHNNaOP

- Molecular Weight : 478.33 g/mol

- CAS Number : 130-40-5

- Solubility : Highly soluble in water (50 g/L at 20°C) .

Biological Functions

- Cofactor Role : FMN serves as a coenzyme for various oxidoreductases, including:

- Metabolism : Riboflavin 5'-phosphate is rapidly dephosphorylated to free riboflavin in the intestinal mucosa and subsequently utilized in standard metabolic pathways. It is crucial for the synthesis of flavin adenine dinucleotide (FAD), another important cofactor .

- Antioxidant Activity : FMN exhibits antioxidant properties, potentially mitigating oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms .

Applications

- Nutritional Supplementation : FMN is included in parenteral nutrition formulations such as Infuvite Adult, which is used to prevent riboflavin deficiency in patients unable to consume food orally due to medical conditions .

- Food Additive : As a food colorant and nutritional enhancer (E 101(ii)), it is used in various food products, providing both color and nutritional benefits without adverse effects observed in long-term studies .

Stability Studies

Stability tests on riboflavin 5'-phosphate sodium showed minimal degradation under controlled conditions:

Case Studies

- Animal Studies : A study evaluated the efficacy of riboflavin 5'-phosphate when administered through drinking water to livestock. Results indicated it effectively met the animals' riboflavin requirements without adverse effects .

- Human Clinical Trials : Limited clinical studies have shown that riboflavin supplementation does not lead to significant adverse effects, supporting its safety profile for use in dietary supplements .

Comparative Analysis of Riboflavin Forms

| Form | Source | Biological Activity | Stability |

|---|---|---|---|

| Riboflavin | Dietary sources | Essential vitamin | Moderate |

| Riboflavin 5'-phosphate | Supplemental sources | Coenzyme for enzymes | High |

| Riboflavin 4'-phosphate | Minor dietary source | Less active | Moderate |

Properties

IUPAC Name |

sodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N4O9P.Na.2H2O/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;;;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);;2*1H2/q;+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVGUKOCMOKKJU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)[O-])O)O)O.O.O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4NaO11P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.